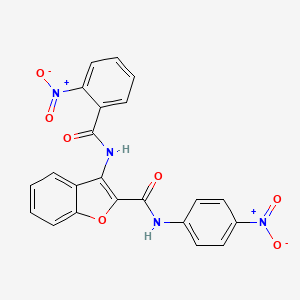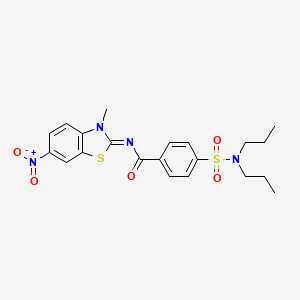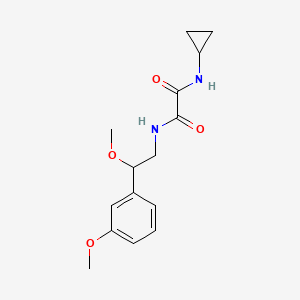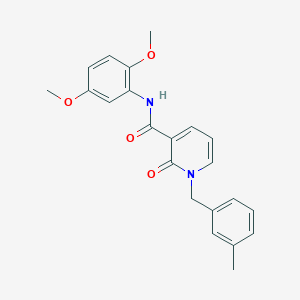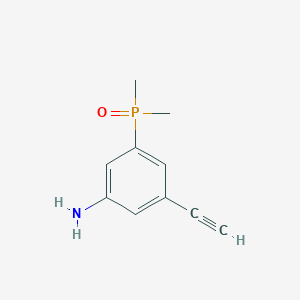
3-Dimethylphosphoryl-5-ethynylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Dimethylphosphoryl-5-ethynylaniline is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a member of the aniline family, which is a group of organic compounds that contain a phenyl group attached to an amino group. The synthesis method of this compound involves the reaction of 3-bromoaniline with trimethyl phosphite and sodium ethynylate.
Applications De Recherche Scientifique
Genetically Encoded Fluorescent Amino Acid
Research has developed strategies for the selective and efficient biosynthetic incorporation of low-molecular-weight fluorophores into proteins at defined sites. This method, utilizing fluorescent amino acids such as dansylalanine, facilitates biochemical and cellular studies of protein structure and function by allowing for in vitro and in vivo study of protein dynamics, localization, and interactions (Summerer et al., 2006).
Polysubstituted Indoles and Quinolines Synthesis
A divergent approach employing 2-ethynylanilines has been developed to produce polyfunctionalized indole and quinoline derivatives through indium-catalyzed intramolecular cyclization or intermolecular dimerization. This method demonstrates the versatility of ethynylanilines in synthesizing complex organic structures, potentially including derivatives of 3-Dimethylphosphoryl-5-ethynylaniline, for various applications in medicinal chemistry and drug discovery (Sakai et al., 2008).
Polymer Supported DNA Synthesis
Phosphorylation of N-acyl-5'-O-DMTr-d-nucleosides with specific phosphotriester intermediates offers a pathway for the synthesis of DNA fragments on solid supports. This technique is crucial for the efficient and rapid assembly of DNA sequences, which is foundational for genetic engineering, molecular cloning, and various biotechnological applications (Marugg et al., 1984).
Direct Sensor of Antibody–Antigen Interactions
The development of genetically encoded fluorescent amino acids enables the direct sensing of protein-protein interactions, such as the interaction between antibodies and antigens. This innovation could revolutionize the study of immune responses and facilitate the development of new diagnostic and therapeutic tools (Mills et al., 2009).
Expanding Chemical Space for Chromophores
Research into non-concerted cycloadditions between N,N-dimethylanilino-substituted compounds and ethynylanilines has opened new avenues for creating highly functionalized chromophores. These compounds exhibit intense, low-energy charge-transfer bands, promising for applications in materials science, including the development of new photovoltaic materials and fluorescent markers (Jayamurugan et al., 2011).
Propriétés
IUPAC Name |
3-dimethylphosphoryl-5-ethynylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12NOP/c1-4-8-5-9(11)7-10(6-8)13(2,3)12/h1,5-7H,11H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCDRJVRXZAWMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC(=CC(=C1)N)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12NOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-ethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2893753.png)
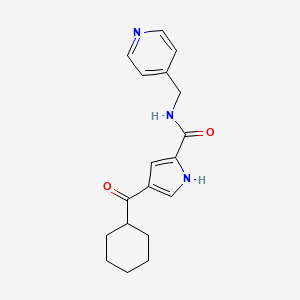
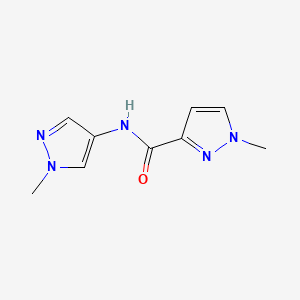
![5-(6-Tert-butylpyridazin-3-yl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole;dihydrochloride](/img/structure/B2893760.png)
![tert-Butyl N-[1-(4-methoxyphenyl)cyclopropyl]carbamate](/img/structure/B2893761.png)

![tert-butyl N-[2-(prop-2-enamido)ethyl]carbamate](/img/structure/B2893764.png)
![7-Benzyloxycarbonyl-2-methyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2893769.png)
![(Z)-3-[4-[(2-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2893770.png)
